molecular formula C19H20N2O3S B7456178 7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B7456178
M. Wt: 356.4 g/mol
InChI Key: GZTSSCNZGWYDGL-UHFFFAOYSA-N
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Description

7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a complex organic compound with a multifaceted structure that encompasses several heterocyclic rings. It is known for its unique biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multi-step processes that include the formation of the benzazepine ring system and the subsequent attachment of the sulfonyl and isoquinoline groups

Industrial Production Methods

Industrial-scale production of this compound requires robust and reproducible methods to ensure high yields and purity. This often involves optimizing reaction conditions such as temperature, solvents, and catalysts, as well as employing efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides and sulfones.

  • Reduction: : The compound can be reduced to remove sulfonyl groups or to hydrogenate the benzazepine ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, allowing for the modification of the benzazepine and isoquinoline structures.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or peracetic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Reagents such as halides, sulfonates, and organometallic compounds under varying conditions of temperature and solvent.

Major Products

The reactions produce a variety of derivatives, including sulfoxides, sulfones, reduced benzazepine analogs, and substituted isoquinoline compounds.

Scientific Research Applications

7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is utilized in several research areas:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Used in the study of receptor interactions and signaling pathways.

  • Medicine: : Explored for its potential as a therapeutic agent in conditions like neurodegenerative diseases, due to its interaction with specific molecular targets.

  • Industry: : Employed in the development of new materials with desirable properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl group is often involved in forming strong interactions with target proteins, while the benzazepine and isoquinoline rings may facilitate binding through hydrophobic interactions and pi-stacking.

Comparison with Similar Compounds

Uniqueness

Compared to other sulfonyl-containing compounds, 7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one stands out due to its intricate structure that combines the properties of benzazepine and isoquinoline rings, offering a unique profile of biological activities.

Similar Compounds

  • 7-(3,4-dihydroisoquinolin-1-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

  • 7-(quinolin-2-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

  • 7-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzazepine analogs

Each of these analogs shares some structural components but may differ in the position and nature of the substituents, influencing their respective properties and applications.

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19-7-3-6-15-12-17(8-9-18(15)20-19)25(23,24)21-11-10-14-4-1-2-5-16(14)13-21/h1-2,4-5,8-9,12H,3,6-7,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTSSCNZGWYDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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